Eflornithine hydrochloride

Description

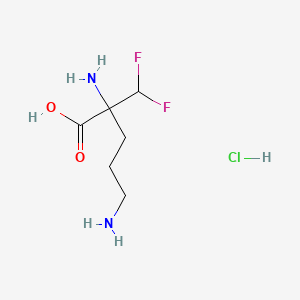

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,5-diamino-2-(difluoromethyl)pentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12F2N2O2.ClH/c7-4(8)6(10,5(11)12)2-1-3-9;/h4H,1-3,9-10H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKDGNNYJFSHYKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(F)F)(C(=O)O)N)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClF2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601019072 | |

| Record name | Eflornithine hydrochloride anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601019072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81645-68-3, 68278-23-9 | |

| Record name | Ornithine, 2-(difluoromethyl)-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81645-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eflornithine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68278-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eflornithine hydrochloride anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068278239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EFLORNITHINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270295 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Eflornithine hydrochloride anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601019072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(difluoromethyl)-DL-ornithine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.192 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EFLORNITHINE HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UO07O10TCJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Eflornithine Hydrochloride: An In-depth Technical Guide on the Core of Ornithine Decarboxylase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eflornithine (B1671129) hydrochloride, an irreversible inhibitor of ornithine decarboxylase (ODC), represents a significant therapeutic agent with diverse clinical applications. This technical guide provides a comprehensive overview of its core mechanism of action, physicochemical properties, and established therapeutic uses. Detailed experimental protocols for assessing its inhibitory activity and cellular effects are presented, alongside quantitative data on its pharmacokinetics and clinical efficacy. Furthermore, key signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of its biochemical and pharmacological profile. This document serves as a critical resource for researchers and professionals engaged in the study and development of ODC inhibitors.

Introduction

Eflornithine, also known as α-difluoromethylornithine (DFMO), is a structural analogue of the amino acid ornithine.[1] Its primary pharmacological action is the irreversible inhibition of ornithine decarboxylase (ODC), the rate-limiting enzyme in the biosynthesis of polyamines.[2][3] Polyamines, such as putrescine, spermidine, and spermine, are ubiquitous polycations essential for cell proliferation, differentiation, and macromolecular synthesis.[4][5] Consequently, the inhibition of ODC and the subsequent depletion of polyamines have profound effects on rapidly dividing cells.

This unique mechanism of action has led to the development of eflornithine for the treatment of conditions characterized by high cellular proliferation, including African trypanosomiasis (sleeping sickness) caused by Trypanosoma brucei gambiense, and facial hirsutism.[6][7] More recently, its potential as a chemopreventive and therapeutic agent in oncology, particularly for neuroblastoma, has been an area of active investigation.[8]

Chemical and Physical Properties

Eflornithine hydrochloride is the hydrochloride salt of eflornithine. It is a white to off-white crystalline powder.[8]

| Property | Value | Reference |

| Chemical Formula | C6H13ClF2N2O2 | [9] |

| Molecular Weight | 218.63 g/mol | [9] |

| CAS Number | 68278-23-9 | [1] |

| Melting Point | 181-184°C | [10] |

| Synonyms | DL-alpha-Difluoromethylornithine Hydrochloride, DFMO | [1] |

Mechanism of Action: Irreversible Inhibition of Ornithine Decarboxylase

Eflornithine acts as a "suicide inhibitor" of ornithine decarboxylase.[11][12] The catalytic mechanism of ODC involves the decarboxylation of its natural substrate, ornithine, to form putrescine, a reaction dependent on the cofactor pyridoxal (B1214274) 5'-phosphate (PLP).[11][13]

Eflornithine enters the active site of ODC and undergoes decarboxylation in a manner similar to ornithine. However, the presence of the difluoromethyl group allows the reactive intermediate to form a covalent bond with a nearby cysteine residue (Cys-360) in the active site.[11] This covalent modification permanently inactivates the enzyme, hence the term "suicide inhibition."[11] Two molecules of eflornithine are required to completely inhibit the ODC homodimer.[11]

The inhibition of ODC leads to the depletion of intracellular polyamines, which in turn impairs DNA and RNA synthesis, ultimately arresting cell growth and division.[6][11] This is the fundamental basis for its therapeutic effects in trypanosomiasis and hirsutism.[6]

Signaling Pathway: Polyamine Biosynthesis

Caption: Polyamine biosynthesis pathway and the site of eflornithine inhibition.

Pharmacokinetics

The pharmacokinetic profile of eflornithine varies significantly with the route of administration.

Topical Administration (13.9% Cream)

| Parameter | Value | Reference |

| Percutaneous Absorption | Low (< 1%) | [14] |

| Peak Plasma Concentration (Cmax) - Single Dose | 4.96 ng/mL | [14][15] |

| Peak Plasma Concentration (Cmax) - Multiple Doses | 10.44 ng/mL | [14][15] |

| Time to Steady State (Trough Concentrations) | 4 days | [14][15] |

| Steady State Trough Plasma Concentration | 4.61 - 5.50 ng/mL | [14][15] |

| Terminal Half-Life (t1/2) | ~8 hours (after final application) | [14][15] |

| Metabolism | Minimal; primarily excreted unchanged in urine | [14][15] |

Systemic Administration (Oral/Intravenous)

| Parameter | Value | Reference |

| Bioavailability (Oral) | ~55% | [16] |

| Peak Plasma Concentration (Oral) | Achieved at ~3.5 hours | [2] |

| Plasma Protein Binding | Does not specifically bind | [2] |

| Metabolism | Not highly metabolized | [2] |

| Elimination | Primarily renal | [17] |

| Terminal Half-Life (t1/2) - IV/Oral | ~6 hours (in mice) | [17] |

Clinical Efficacy

Facial Hirsutism

Clinical trials have demonstrated the efficacy of topical eflornithine 13.9% cream in reducing unwanted facial hair in women.

| Study Outcome | Result | Reference |

| Improvement vs. Placebo (24 weeks) | 58% of eflornithine users showed improvement compared to 34% in the placebo group. | [18] |

| Significant Improvement (24 weeks) | 32% of patients achieved significant improvement. | [18] |

| Time to Onset of Action | Noticeable changes typically seen within 4 to 8 weeks of consistent application. | [1][18] |

| Combined Therapy (with laser) | 41.9% reported improved hair reduction with combination therapy vs. laser alone. | [18] |

African Trypanosomiasis (Sleeping Sickness)

Eflornithine is a key treatment for the second stage of sleeping sickness caused by T. b. gambiense.

| Treatment Regimen | Efficacy | Reference |

| Eflornithine Monotherapy | Cure rate of approximately 96.1% | [12] |

| Nifurtimox-Eflornithine Combination Therapy (NECT) | Cure rate of approximately 96.5% (non-inferior to monotherapy with fewer infusions) | [12] |

High-Risk Neuroblastoma

Eflornithine has been approved to reduce the risk of relapse in adult and pediatric patients with high-risk neuroblastoma.

| Study Outcome (Study 3b vs. ANBL0032) | Hazard Ratio (95% CI) | Reference |

| Event-Free Survival (Primary Analysis) | 0.48 (0.27–0.85) | [19][20] |

| Overall Survival (Primary Analysis) | 0.32 (0.15–0.70) | [19][20] |

Experimental Protocols

Ornithine Decarboxylase (ODC) Inhibition Assay (Radiolabeling Method)

This assay measures the activity of ODC by quantifying the release of 14CO2 from [1-14C]-L-ornithine.

Materials:

-

Purified ODC enzyme or cell/tissue lysate

-

[1-14C]-L-ornithine (specific activity ~55 mCi/mmol)

-

Assay Buffer: 25 mM Tris-HCl (pH 7.5), 0.1 mM EDTA, 2.5 mM DTT

-

Cofactor Solution: 50 µM Pyridoxal-5-phosphate (PLP)

-

Substrate Mix: 100 µM L-ornithine, 0.1 µCi [1-14C]-L-ornithine in assay buffer

-

Eflornithine hydrochloride (or other test inhibitors)

-

Reaction Stop Solution: 2 M Sulfuric acid or Citric acid

-

Scintillation vials with filter paper discs impregnated with a CO2 trapping agent (e.g., hyamine hydroxide)

-

Liquid scintillation counter

Protocol:

-

Enzyme Preparation: Prepare dilutions of purified ODC or cell/tissue lysates in assay buffer.

-

Inhibitor Incubation: In microcentrifuge tubes, incubate the ODC preparation (e.g., 100 ng) with varying concentrations of eflornithine (or test inhibitor) for 30 minutes at room temperature. Include a no-inhibitor control.[13][21]

-

Reaction Setup: Suspend a filter paper disc impregnated with the CO2 trapping agent over the reaction mixture in a sealed vial or tube.

-

Initiate Reaction: Add the substrate mix (containing [1-14C]-L-ornithine and PLP) to the enzyme-inhibitor mixture to initiate the reaction. The final volume is typically around 200 µL.[13][21]

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop Reaction: Terminate the reaction by injecting the stop solution into the reaction mixture, which releases the dissolved 14CO2.

-

Trap CO2: Continue incubation for an additional 30-60 minutes to ensure complete trapping of the released 14CO2 onto the filter paper.

-

Quantification: Transfer the filter paper to a scintillation vial containing scintillation fluid. Measure the radioactivity (disintegrations per minute, DPM) using a liquid scintillation counter.

-

Data Analysis: Calculate the specific ODC activity (nmol CO2 released/min/mg protein). Determine the IC50 value for eflornithine by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[22]

Workflow for ODC Inhibition Assay

Caption: Experimental workflow for a radiolabeling-based ODC inhibition assay.

Cell Proliferation/Viability Assay (Resazurin-based, e.g., AlamarBlue)

This colorimetric/fluorometric assay assesses cell viability and proliferation by measuring the metabolic reduction of resazurin (B115843) to the fluorescent resorufin (B1680543) by viable cells. It is commonly used to determine the anti-proliferative effects of compounds like eflornithine on cancer cell lines or parasites.

Materials:

-

Target cells (Trypanosoma brucei, cancer cell lines, etc.)

-

Appropriate cell culture medium and supplements

-

96-well microtiter plates

-

Eflornithine hydrochloride

-

Resazurin sodium salt solution (e.g., AlamarBlue)

-

Phosphate-buffered saline (PBS)

-

Fluorimeter or spectrophotometer

Protocol:

-

Cell Seeding: Harvest cells in the exponential growth phase. Count and dilute the cells to the desired seeding density (e.g., 4 x 104 cells/mL for trypanosomes) in fresh culture medium. Seed the cells into the wells of a 96-well plate.[23]

-

Drug Preparation: Prepare a stock solution of eflornithine in culture medium or an appropriate solvent. Perform serial dilutions to create a range of concentrations to be tested.

-

Drug Treatment: Add the serially diluted eflornithine to the appropriate wells. Include vehicle-only controls (no drug) and background controls (medium only, no cells).

-

Incubation (Drug Exposure): Incubate the plate under standard culture conditions (e.g., 37°C, 5% CO2) for a specified duration (e.g., 48 hours).[23]

-

Add Resazurin: After the drug incubation period, add a defined volume of the resazurin solution to each well (e.g., 20 µL).[23]

-

Incubation (Color Development): Return the plate to the incubator for an additional period (e.g., 4-24 hours) to allow for the reduction of resazurin. The incubation time will depend on the metabolic activity of the cells.[23]

-

Measurement: Measure the fluorescence (e.g., excitation ~530-560 nm, emission ~590 nm) or absorbance (~570 nm) using a microplate reader.[23]

-

Data Analysis: Subtract the background reading from all wells. Express the results as a percentage of the vehicle-only control. Calculate the IC50 value, which is the concentration of eflornithine required to inhibit cell proliferation by 50%.[23]

Conclusion

Eflornithine hydrochloride remains a cornerstone in the study of polyamine metabolism and its role in disease. Its well-defined mechanism as a suicide inhibitor of ornithine decarboxylase provides a clear rationale for its therapeutic applications. The data and protocols presented in this guide offer a robust framework for researchers and drug development professionals to further explore the potential of eflornithine and to design novel inhibitors targeting the critical polyamine biosynthesis pathway. A thorough understanding of its pharmacokinetics, efficacy, and the methodologies used for its evaluation is essential for advancing its clinical utility and developing next-generation therapeutics.

References

- 1. Eflornithine hydrochloride | 68278-23-9 [chemicalbook.com]

- 2. drugs.com [drugs.com]

- 3. Polyamines | Chaim Kahana's Lab [weizmann.ac.il]

- 4. Polyamine Biosynthesis Solution - CD Biosynsis [biosynsis.com]

- 5. Polyamine Biosynthesis → Area → Sustainability [lifestyle.sustainability-directory.com]

- 6. What is the mechanism of Eflornithine Hydrochloride? [synapse.patsnap.com]

- 7. eflornithine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. nbinno.com [nbinno.com]

- 9. Eflornithine hydrochloride anhydrous | C6H13ClF2N2O2 | CID 57004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Eflornithine hydrochloride CAS#: 68278-23-9 [m.chemicalbook.com]

- 11. Eflornithine - Wikipedia [en.wikipedia.org]

- 12. Eflornithine | Johns Hopkins ABX Guide [hopkinsguides.com]

- 13. Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ovid.com [ovid.com]

- 15. Percutaneous absorption and pharmacokinetics of eflornithine HCl 13.9% cream in women with unwanted facial hair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. eflornithine [drugcentral.org]

- 17. ema.europa.eu [ema.europa.eu]

- 18. Eflornithine Efficacy: What Studies Show Over Time - Oana - Posts [oanahealth.com]

- 19. FDA Approves Eflornithine for Adult and Pediatric Patients With High-Risk Neuroblastoma - The ASCO Post [ascopost.com]

- 20. fda.gov [fda.gov]

- 21. Structural basis of binding and inhibition of ornithine decarboxylase by 1-amino-oxy-3-aminopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 22. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 23. A Molecular Mechanism for Eflornithine Resistance in African Trypanosomes | PLOS Pathogens [journals.plos.org]

Eflornithine Hydrochloride: A Technical Guide to its Biochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eflornithine (B1671129) hydrochloride, also known as α-difluoromethylornithine (DFMO), is a highly specific, irreversible inhibitor of the enzyme ornithine decarboxylase (ODC).[1][2][3] ODC is the rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cell growth and differentiation.[4] By inhibiting ODC, eflornithine disrupts polyamine synthesis, thereby impeding cell proliferation.[4] This mechanism of action has led to its investigation and use in various clinical applications, including the treatment of African trypanosomiasis (sleeping sickness), reduction of unwanted facial hair (hirsutism), and as a therapy for high-risk neuroblastoma.[2][5][6] This technical guide provides an in-depth overview of the core biochemical properties of eflornithine hydrochloride, including its mechanism of action, quantitative inhibitory data, pharmacokinetic parameters, and detailed experimental protocols.

Mechanism of Action

Eflornithine is classified as a "suicide inhibitor" or a mechanism-based inhibitor.[5][7] It is structurally similar to ornithine, the natural substrate for ODC.[4] This similarity allows it to enter the active site of the enzyme.[7] Within the active site, ODC initiates the decarboxylation of eflornithine in a process analogous to its action on ornithine, utilizing pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor.[5][7] However, the presence of the difluoromethyl group on eflornithine leads to the formation of a reactive intermediate following decarboxylation.[5] This intermediate then covalently binds to a cysteine residue (Cys-360) within the active site of ODC, leading to the irreversible inactivation of the enzyme.[5] This permanent inhibition of ODC depletes intracellular polyamines such as putrescine, spermidine, and spermine, which are crucial for cellular processes like DNA stabilization, protein synthesis, and cell proliferation.

Quantitative Data

The following tables summarize key quantitative data related to the biochemical properties of eflornithine hydrochloride.

Table 1: Ornithine Decarboxylase Inhibition Data

| Parameter | D-Eflornithine | L-Eflornithine | Racemic (D/L)-Eflornithine | Reference |

| Dissociation Constant (KD) | 28.3 ± 3.4 µM | 1.3 ± 0.3 µM | 2.2 ± 0.4 µM | [1][8] |

| Inhibitor Inactivation Constant (kinact) | 0.25 ± 0.03 min-1 | 0.15 ± 0.03 min-1 | 0.15 ± 0.03 min-1 | [1][8] |

| IC50 | ~7.5 µM | Not explicitly stated | Not explicitly stated | [4][8] |

Table 2: Pharmacokinetic Parameters of Oral Eflornithine

| Parameter | Human | Rat | Reference |

| Bioavailability | 54% | L-enantiomer: 30-32%, D-enantiomer: 59% | [9][10][11] |

| Clearance | L-enantiomer: 17.4 L/h, D-enantiomer: 8.23 L/h | L-enantiomer: 3.36 mL/min, D-enantiomer: 3.09 mL/min | [10][12] |

| Volume of Distribution (Vd) | 0.35 L/kg | Not explicitly stated | [9] |

| Elimination Half-life (t1/2) | ~8 hours | Not explicitly stated | [5] |

| Excretion | ~80% excreted unchanged in urine | Not explicitly stated | [13] |

Experimental Protocols

Ornithine Decarboxylase (ODC) Inhibition Assay (Radiolabeling Method)

This protocol is a widely used method for determining ODC activity and the inhibitory potential of compounds like eflornithine.[4]

Materials and Reagents: [4]

-

Purified human ODC enzyme

-

L-[1-¹⁴C]ornithine (radiolabeled substrate)

-

L-ornithine (unlabeled substrate)

-

Pyridoxal-5'-phosphate (PLP) (cofactor)

-

Dithiothreitol (DTT)

-

Tris-HCl buffer (pH 7.5)

-

EDTA

-

Eflornithine hydrochloride (or other inhibitors)

-

Hyamine hydroxide (B78521) or sodium hydroxide

-

Scintillation vials and fluid

-

Filter paper discs

-

Sulfuric acid or citric acid (to stop the reaction)

Procedure: [4]

-

Enzyme Preparation: Prepare a solution of purified human ODC in a suitable buffer (e.g., Tris-HCl with DTT and EDTA).

-

Inhibitor Incubation: Pre-incubate the ODC enzyme with varying concentrations of eflornithine for a specific time (e.g., 10-30 minutes) at 37°C. A control with no inhibitor should be included.

-

Reaction Initiation: Start the enzymatic reaction by adding a reaction mixture containing Tris-HCl buffer, PLP, DTT, and L-[1-¹⁴C]ornithine to the enzyme-inhibitor solution.

-

CO₂ Trapping: The reaction is carried out in a sealed vial containing a filter paper disc impregnated with hyamine hydroxide or NaOH, which traps the ¹⁴CO₂ released during the decarboxylation of L-[1-¹⁴C]ornithine.

-

Reaction Termination: After a defined incubation period (e.g., 30-60 minutes) at 37°C, stop the reaction by injecting an acid (e.g., sulfuric or citric acid) into the reaction mixture. This releases any dissolved ¹⁴CO₂.

-

Scintillation Counting: Remove the filter paper disc containing the trapped ¹⁴CO₂ and place it in a scintillation vial with scintillation fluid. Measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: The amount of radioactivity is proportional to the ODC activity. Calculate the percentage of inhibition for each concentration of eflornithine relative to the control. Determine the IC₅₀, KD, and kinact values by fitting the data to appropriate enzyme kinetic models.

Cell Viability/Proliferation Assay (MTS/MTT Assay)

This protocol is a standard method for assessing the effect of eflornithine on cell proliferation.

Materials and Reagents: [14][15]

-

Cells in culture (e.g., cancer cell lines)

-

Complete culture medium

-

Eflornithine hydrochloride

-

96-well plates

-

MTS or MTT reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Procedure (MTS Assay): [15]

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of eflornithine hydrochloride. Include untreated control wells.

-

Incubation: Incubate the plate for the desired period of exposure (e.g., 24, 48, 72 hours) at 37°C in a CO₂ incubator.

-

MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Visualizations

Signaling Pathways and Experimental Workflows

Polyamine Biosynthesis Pathway and Eflornithine Inhibition.

General Experimental Workflow for Eflornithine Efficacy Assessment.

Logical Relationship of Eflornithine's Biochemical Effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Eflornithine | Johns Hopkins ABX Guide [hopkinsguides.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. Eflornithine - Wikipedia [en.wikipedia.org]

- 6. Eflornithine - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 7. The mechanism of action of Eflornithine - The Science Snail [sciencesnail.com]

- 8. Inhibition of human ornithine decarboxylase activity by enantiomers of difluoromethylornithine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Making sure you're not a bot! [gupea.ub.gu.se]

- 10. Population pharmacokinetic modeling and deconvolution of enantioselective absorption of eflornithine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Enantiospecific Reassessment of the Pharmacokinetics and Pharmacodynamics of Oral Eflornithine against Late-Stage Trypanosoma brucei gambiense Sleeping Sickness - PMC [pmc.ncbi.nlm.nih.gov]

- 13. oncologynewscentral.com [oncologynewscentral.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. broadpharm.com [broadpharm.com]

Eflornithine Hydrochloride Structural Analogues and Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eflornithine (B1671129), an irreversible inhibitor of ornithine decarboxylase (ODC), has carved a unique niche in therapeutics, with applications ranging from protozoal infections to oncology and dermatology. Its mechanism as a "suicide inhibitor" of the rate-limiting enzyme in polyamine biosynthesis has spurred considerable interest in the development of structural analogues and derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of eflornithine hydrochloride, its known structural analogues, and derivatives. It delves into their synthesis, mechanism of action, structure-activity relationships, and relevant experimental protocols. Quantitative data on their biological activity are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding for researchers and drug development professionals in the field.

Introduction: Eflornithine and the Polyamine Biosynthesis Pathway

Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycationic molecules essential for cell growth, differentiation, and proliferation.[1] The biosynthesis of these crucial molecules is tightly regulated, with ornithine decarboxylase (ODC) serving as the first and rate-limiting enzyme, catalyzing the conversion of ornithine to putrescine.[2] Dysregulation of polyamine metabolism is a hallmark of various pathological conditions, including cancer and parasitic infections, making ODC a prime target for therapeutic intervention.[3]

Eflornithine, also known as α-difluoromethylornithine (DFMO), is a structural analogue of ornithine that acts as an enzyme-activated, irreversible inhibitor of ODC.[2] Its clinical utility has been demonstrated in the treatment of West African trypanosomiasis (Trypanosoma brucei gambiense), facial hirsutism, and most recently, as a maintenance therapy for high-risk neuroblastoma.[3][4][5] The success of eflornithine has fueled the exploration of its chemical space to develop novel analogues and derivatives with improved therapeutic indices.

Mechanism of Action: Suicide Inhibition of Ornithine Decarboxylase

Eflornithine's inhibitory action on ODC is a classic example of "suicide inhibition". The enzyme mistakes eflornithine for its natural substrate, ornithine, and initiates its catalytic mechanism. This process, however, leads to the generation of a reactive intermediate that covalently binds to a nucleophilic residue in the active site of ODC, permanently inactivating the enzyme.[2]

Structural Analogues and Derivatives of Eflornithine

The quest for more potent and specific ODC inhibitors has led to the synthesis and evaluation of numerous eflornithine analogues and derivatives. Modifications have been explored at various positions of the eflornithine scaffold, including the α-carbon, the amino groups, and the carboxyl group.

Enantiomers of Eflornithine: L- and D-Eflornithine

Eflornithine is a chiral molecule and exists as two enantiomers, L- and D-eflornithine. Studies have shown that the L-enantiomer (L-DFMO) exhibits a significantly higher affinity for human ODC compared to the D-enantiomer.[6] The dissociation constant (KD) for the enzyme-inhibitor complex is approximately 20 times lower for L-DFMO than for D-DFMO, indicating a much tighter binding of the L-enantiomer.[6] However, the rate of irreversible inactivation (kinact) is similar for both enantiomers once the complex is formed.[6]

Other Structural Modifications

Research has extended beyond the enantiomers to include a variety of structural modifications aimed at improving physicochemical properties and biological activity. These include:

-

Prodrugs: Esterification of the carboxyl group or modification of the amino groups has been investigated to enhance oral bioavailability.[7][8] However, many of these prodrugs were found to be too metabolically stable to release the active eflornithine in vivo.[7][8]

-

Substitutions on the carbon chain: Modifications to the length and substitution of the aliphatic chain have been explored to probe the active site of ODC.[9]

-

Analogues with alternative functionalities: Compounds such as 1-amino-oxy-3-aminopropane (APA) have been identified as highly potent ODC inhibitors, with IC50 values in the low nanomolar range, representing a significant improvement over eflornithine.[10][11]

Quantitative Data on ODC Inhibition

The inhibitory potency of eflornithine and its analogues is typically quantified by parameters such as the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the dissociation constant (KD). A summary of available quantitative data is presented in the table below.

| Compound/Analogue | Target | IC50 | KD (µM) | kinact (min-1) | Reference(s) |

| D/L-Eflornithine (Racemic) | Human ODC | ~7.5 µM | 2.2 ± 0.4 | 0.15 ± 0.03 | [6] |

| L-Eflornithine | Human ODC | - | 1.3 ± 0.3 | 0.15 ± 0.03 | [6] |

| D-Eflornithine | Human ODC | ~7.5 µM | 28.3 ± 3.4 | 0.25 ± 0.03 | [6] |

| 1-Amino-oxy-3-aminopropane (APA) | Human ODC | Low nM range | - | - | [10][11] |

| APA-PLP Adduct | Human ODC | 0.16 µM | - | - | [10] |

| Compound 11 (APA derivative) | Human ODC | 0.03 µM | - | - | [10][12] |

Synthesis of Eflornithine and its Analogues

The synthesis of eflornithine and its derivatives often starts from ornithine or related precursors. Key synthetic strategies involve the introduction of the difluoromethyl group at the α-position.

General Synthetic Workflow

A common approach for the synthesis of α-difluoromethyl amino acids involves the protection of the amino and carboxyl groups of the parent amino acid, followed by α-difluoromethylation and subsequent deprotection.[13]

Caption: General synthetic workflow for eflornithine.

Experimental Protocols

Detailed experimental protocols for the synthesis of eflornithine and its analogues are often proprietary or described in the patent literature. However, general procedures can be outlined based on published methods.

Protocol 1: Synthesis of α-Difluoromethylornithine (General Approach) [13]

-

Protection of Ornithine: L-ornithine is first converted to its methyl ester and then reacted with a suitable aldehyde (e.g., benzaldehyde) to form a Schiff base, protecting the amino groups.

-

α-Difluoromethylation: The protected ornithine derivative is then reacted with a difluoromethylating agent. A continuous flow protocol using fluoroform (CHF3) has been reported as a highly atom-efficient method.[13]

-

Deprotection: The protecting groups are removed, typically by acid hydrolysis, to yield eflornithine hydrochloride.

Experimental Protocols for Ornithine Decarboxylase Activity Assays

The evaluation of eflornithine analogues requires robust and reliable assays to measure ODC activity. Several methods have been developed, each with its own advantages and limitations.

Radiochemical Assay

This is a classic and highly sensitive method that measures the release of 14CO2 from [14C]-L-ornithine.[14]

Protocol 2: Radiochemical ODC Assay [14][15]

-

Reaction Mixture: Prepare a reaction mixture containing buffer, pyridoxal (B1214274) phosphate (B84403) (PLP), dithiothreitol (B142953) (DTT), and [14C]-L-ornithine.

-

Enzyme Addition: Initiate the reaction by adding the ODC enzyme preparation (e.g., cell lysate or purified enzyme) and the test inhibitor.

-

Incubation: Incubate the reaction mixture at 37°C. The released 14CO2 is trapped on a filter paper impregnated with a CO2 absorbent (e.g., hyamine hydroxide).

-

Stopping the Reaction: Terminate the reaction by adding an acid (e.g., trichloroacetic acid).

-

Quantification: The radioactivity on the filter paper is measured using a scintillation counter to determine the amount of 14CO2 produced, which is proportional to the ODC activity.

Caption: Experimental workflow for a radiochemical ODC assay.

HPLC-Based Assay

This method quantifies the product of the ODC reaction, putrescine, by high-performance liquid chromatography (HPLC) after derivatization.[14]

Protocol 3: HPLC-Based ODC Assay [14][16]

-

Enzymatic Reaction: Perform the ODC reaction as described for the radiochemical assay (using non-radiolabeled ornithine).

-

Reaction Termination and Deproteinization: Stop the reaction with an acid (e.g., perchloric acid) and centrifuge to remove precipitated proteins.

-

Derivatization: The supernatant containing putrescine is derivatized with a fluorescent agent (e.g., dansyl chloride or o-phthalaldehyde).

-

HPLC Analysis: The derivatized putrescine is separated and quantified by reverse-phase HPLC with fluorescence detection. The amount of putrescine formed is directly proportional to the ODC activity.

Spectrophotometric Assay

This method relies on the colorimetric detection of putrescine. One common approach involves the oxidation of putrescine by a diamine oxidase, which produces hydrogen peroxide (H2O2). The H2O2 is then used in a subsequent reaction to generate a colored product.

Signaling Pathways Modulated by Eflornithine and its Analogues

The depletion of polyamines by ODC inhibitors like eflornithine has profound effects on various cellular signaling pathways that are critical for cell growth and survival.

Caption: Signaling pathways affected by eflornithine.

Inhibition of ODC by eflornithine leads to the depletion of intracellular polyamines, which in turn can:

-

Inhibit Cell Growth and Proliferation: By interfering with DNA and protein synthesis.

-

Induce Apoptosis: Depletion of polyamines can trigger programmed cell death.

-

Modulate Key Signaling Pathways: The reduction in polyamines has been shown to impact critical oncogenic signaling cascades, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.

Conclusion and Future Directions

Eflornithine hydrochloride remains a cornerstone in the field of ODC inhibition. The exploration of its structural analogues and derivatives continues to be a promising avenue for the development of novel therapeutics with enhanced efficacy and broader applications. Future research will likely focus on the design of analogues with improved pharmacokinetic properties, particularly oral bioavailability, and the elucidation of the intricate interplay between polyamine metabolism and cellular signaling networks. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to advancing this important area of drug discovery.

References

- 1. The First Insight Into the Supramolecular System of D,L-α-Difluoromethylornithine: A New Antiviral Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Ornithine Decarboxylase Inhibition: A Strategy to Combat Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Topical eflornithine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. graphviz.org [graphviz.org]

- 6. Inhibition of human ornithine decarboxylase activity by enantiomers of difluoromethylornithine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Making sure you're not a bot! [gupea.ub.gu.se]

- 8. Making sure you're not a bot! [gupea.ub.gu.se]

- 9. Analogues of ornithine as inhibitors of ornithine decarboxylase. New deductions concerning the topography of the enzyme's active site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC02913F [pubs.rsc.org]

- 13. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. HPLC determination of ornithine decarboxylase(ODC) activity with ...: Ingenta Connect [ingentaconnect.com]

- 16. Simple and rapid enzymatic assay of ornithine decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Activity of Eflornithine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eflornithine (B1671129) hydrochloride, also known as α-difluoromethylornithine (DFMO), is a specific, irreversible inhibitor of the enzyme ornithine decarboxylase (ODC).[1] ODC is the rate-limiting enzyme in the biosynthesis of polyamines, such as putrescine, spermidine (B129725), and spermine (B22157).[2] These polyamines are crucial for cell proliferation, differentiation, and growth.[2][3] By inhibiting ODC, eflornithine disrupts polyamine synthesis, leading to a cytostatic effect on rapidly dividing cells.[2] This mechanism of action has led to its investigation and use in treating various conditions, including African trypanosomiasis (sleeping sickness) and hirsutism, and more recently, as a potential agent in cancer therapy, particularly for neuroblastoma.[4][5][6] This technical guide provides a comprehensive overview of the in vitro activity of Eflornithine hydrochloride, focusing on its quantitative effects, experimental protocols, and the underlying signaling pathways.

Mechanism of Action: Suicide Inhibition of Ornithine Decarboxylase

Eflornithine acts as a "suicide inhibitor" of ODC.[4] Structurally similar to ornithine, the natural substrate of ODC, eflornithine binds to the enzyme's active site. The enzymatic reaction is initiated, but the difluoromethyl group on eflornithine leads to the formation of a covalent bond with a cysteine residue in the active site, permanently inactivating the enzyme.[4] This irreversible inhibition effectively halts the production of putrescine from ornithine, the first and committed step in polyamine biosynthesis.[3]

Quantitative In Vitro Activity of Eflornithine

The in vitro potency of eflornithine has been evaluated in various cell types, including protozoan parasites and cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify its cytostatic or cytotoxic effects.

| Cell Line/Organism | Cancer Type/Condition | Eflornithine Form | IC50 | Notes |

| Trypanosoma brucei gambiense | African Trypanosomiasis | Racemic Eflornithine | 9.1 µM | Combined data from three strains.[7][8][9] |

| Trypanosoma brucei gambiense | African Trypanosomiasis | L-Eflornithine | 5.5 µM | The L-enantiomer is more potent.[7][8][9] |

| Trypanosoma brucei gambiense | African Trypanosomiasis | D-Eflornithine | 50 µM | The D-enantiomer is less potent.[7][8][9] |

| BE(2)-C | Neuroblastoma | L-Eflornithine | 3.0 mM | Highly sensitive cell line.[2] |

| SMS-KCNR | Neuroblastoma | L-Eflornithine | 10.6 mM | Moderately sensitive cell line.[2] |

| CHLA90 | Neuroblastoma | L-Eflornithine | 25.8 mM | Least sensitive cell line.[2] |

| HCT116 | Colon Tumor | D-DFMO | ~7.5 µM | The D-enantiomer was shown to be a potent inhibitor.[2][10] |

| A549 | Lung Adenocarcinoma | Not specified | > 3.9 µg/mL | Compared to cisplatin (B142131) (IC50= 26.00±3.00 µg/mL).[2] |

Effects on Intracellular Polyamine Levels

The primary biochemical consequence of ODC inhibition by eflornithine is the depletion of intracellular polyamine pools.

| Cell Line | Eflornithine Concentration | Treatment Duration | Effect on Polyamine Levels |

| Clone A (Human Colon Adenocarcinoma) | 1 mM | 96 h | Putrescine and spermidine reduced to non-detectable levels; spermine decreased by ~50%.[2] |

| HCT116 (Human Colon Tumor) | Concentration-dependent | Not specified | Decreased cellular polyamine contents.[2][10] |

| Neuroblastoma Cells | 5 mM | 72 h | Depleted intracellular polyamine levels.[2] |

Signaling Pathways

In neuroblastoma, a pediatric cancer often characterized by the amplification of the MYCN oncogene, eflornithine's mechanism is linked to the MYCN-ODC-polyamine axis. MYCN upregulates ODC, leading to increased polyamine levels that promote tumor growth. Eflornithine-mediated depletion of polyamines can lead to the downregulation of MYCN protein levels and the accumulation of the cyclin-dependent kinase inhibitor p27Kip1, resulting in a G1 cell cycle arrest.[11] Furthermore, polyamine depletion can help restore the balance of the LIN28/Let-7 signaling pathway, which is often dysregulated in neuroblastoma.[11]

Caption: Eflornithine inhibits ODC, disrupting the MYCN-polyamine feedback loop.

Experimental Protocols

Ornithine Decarboxylase (ODC) Inhibition Assay (Radiolabeling Method)

This assay measures the activity of ODC by quantifying the release of 14CO2 from radiolabeled L-[1-¹⁴C]ornithine.

Materials and Reagents:

-

Purified human ODC enzyme

-

L-[1-¹⁴C]ornithine (radiolabeled substrate)

-

L-ornithine (unlabeled substrate)

-

Pyridoxal-5'-phosphate (PLP) (cofactor)

-

Dithiothreitol (DTT)

-

Tris-HCl buffer

-

Eflornithine hydrochloride

-

Hyamine hydroxide (B78521) or NaOH

-

Scintillation fluid and vials

-

Liquid scintillation counter

Procedure:

-

Inhibitor Incubation: Pre-incubate the ODC enzyme with varying concentrations of Eflornithine hydrochloride for 10-30 minutes at 37°C. Include a control with no inhibitor.

-

Reaction Initiation: Start the enzymatic reaction by adding a reaction mixture containing Tris-HCl buffer, PLP, DTT, and L-[1-¹⁴C]ornithine to the enzyme-inhibitor solution.

-

CO₂ Trapping: Conduct the reaction in a sealed vial containing a filter paper disc impregnated with hyamine hydroxide or NaOH to trap the released ¹⁴CO₂.

-

Reaction Termination: Stop the reaction by injecting an acid (e.g., trichloroacetic acid). This also releases any dissolved ¹⁴CO₂.

-

Scintillation Counting: Transfer the filter paper disc to a scintillation vial with scintillation fluid and measure the radioactivity.

-

Data Analysis: The amount of radioactivity is proportional to ODC activity. Calculate the percentage of inhibition for each eflornithine concentration relative to the control and determine the IC50 value.[4]

Caption: Workflow for the radiolabeling-based ODC inhibition assay.

Cell Viability/Proliferation Assay (MTS Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Materials and Reagents:

-

Neuroblastoma cells (or other cell line of interest)

-

Complete culture medium

-

Eflornithine hydrochloride

-

96-well plates

-

CellTiter 96® AQueous One Solution Reagent (MTS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed neuroblastoma cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.[12]

-

Drug Treatment: Prepare serial dilutions of eflornithine in complete culture medium. Remove the existing medium and add 100 µL of the eflornithine dilutions or control medium to the wells.

-

Incubation: Incubate the cells for 72 hours at 37°C and 5% CO₂.[12]

-

MTS Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.[12]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[12]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[12]

Caption: General workflow for an MTS-based cell viability assay.

Conclusion

Eflornithine hydrochloride is a potent and specific irreversible inhibitor of ornithine decarboxylase, with well-documented in vitro activity against various targets, including protozoan parasites and cancer cells. Its mechanism of action, centered on the depletion of essential polyamines, leads to cytostatic effects and modulation of key signaling pathways involved in cell proliferation. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of eflornithine in various disease models. The continued exploration of its in vitro activity is crucial for optimizing its clinical applications and discovering novel therapeutic combinations.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. benchchem.com [benchchem.com]

- 3. Eflornithine - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. A method to improve the efficacy of topical eflornithine hydrochloride cream - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Eflornithine Hydrochloride-Loaded Electrospun Nanofibers as a Potential Face Mask for Hirsutism Application - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of human ornithine decarboxylase activity by enantiomers of difluoromethylornithine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijbpas.com [ijbpas.com]

- 12. benchchem.com [benchchem.com]

Eflornithine Hydrochloride: A Technical Guide to its Eukaryotic Cellular Targets and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eflornithine (B1671129) hydrochloride, an irreversible inhibitor of ornithine decarboxylase (ODC), is a crucial therapeutic agent with applications ranging from protozoal infections and hirsutism to cancer. This technical guide provides an in-depth exploration of the molecular targets of eflornithine in eukaryotic cells, focusing on its primary mechanism of action through the inhibition of the polyamine biosynthesis pathway. This document details the downstream cellular consequences of ODC inhibition, including effects on cell proliferation and cell cycle progression. Furthermore, it presents a compilation of quantitative data on eflornithine's efficacy and detailed protocols for key experimental assays utilized in its study. Visual diagrams of pertinent signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of eflornithine's cellular and molecular interactions.

Introduction

Eflornithine, also known as α-difluoromethylornithine (DFMO), is a structural analog of the amino acid ornithine.[1] It functions as a mechanism-based, irreversible inhibitor of ornithine decarboxylase (ODC), the first and rate-limiting enzyme in the polyamine biosynthesis pathway in eukaryotes.[1] Polyamines, such as putrescine, spermidine (B129725), and spermine (B22157), are ubiquitous polycationic molecules essential for a multitude of cellular processes, including cell growth, proliferation, and differentiation.[2] By inhibiting ODC, eflornithine effectively depletes intracellular polyamine pools, leading to a cytostatic effect on rapidly dividing cells.[2] This targeted action has led to its successful clinical use in the treatment of West African trypanosomiasis (sleeping sickness), facial hirsutism, and most recently, as a maintenance therapy for high-risk neuroblastoma.[3][4][5][6] This guide will delve into the core molecular interactions of eflornithine hydrochloride within eukaryotic cells.

Mechanism of Action: Targeting Ornithine Decarboxylase

The primary and most well-characterized molecular target of eflornithine is the enzyme ornithine decarboxylase (ODC).[1] Eflornithine acts as a "suicide inhibitor," meaning it is processed by the enzyme's catalytic mechanism to a reactive intermediate that then irreversibly binds to the enzyme, inactivating it.[1][7]

The process begins with eflornithine, as an ornithine analog, binding to the active site of ODC. The enzyme then catalyzes the decarboxylation of eflornithine. This reaction, however, generates a highly reactive electrophilic intermediate. This intermediate subsequently forms a covalent bond with a critical cysteine residue within the ODC active site, leading to the enzyme's permanent inactivation.[1]

The Polyamine Biosynthesis Pathway

The inhibition of ODC by eflornithine has profound consequences on the polyamine biosynthesis pathway. This pathway is initiated by the ODC-catalyzed conversion of ornithine to putrescine. Putrescine is then sequentially converted to spermidine and spermine by the action of spermidine synthase and spermine synthase, respectively.[8] By blocking the initial rate-limiting step, eflornithine leads to a significant reduction in the intracellular concentrations of putrescine and, subsequently, spermidine and spermine.[2]

Figure 1: Polyamine Biosynthesis Pathway and Eflornithine Inhibition.

Cellular Consequences of ODC Inhibition

The depletion of intracellular polyamines by eflornithine triggers a cascade of cellular events, primarily impacting rapidly proliferating cells that have a high demand for these molecules.

Inhibition of Cell Proliferation and Growth

A primary consequence of polyamine depletion is the inhibition of cell proliferation and growth.[2] Polyamines are critically involved in DNA replication, transcription, and translation.[5] Their reduction leads to a slowdown of these fundamental processes, resulting in a cytostatic, rather than cytotoxic, effect in many cell types.[2]

Cell Cycle Arrest

Eflornithine treatment often leads to cell cycle arrest, most commonly in the G1 phase.[2][9] This arrest prevents cells from entering the S phase, the period of DNA synthesis. The accumulation of the cyclin-dependent kinase inhibitor p27Kip1 has been implicated in the G1 arrest observed in neuroblastoma cells treated with eflornithine.[9]

Figure 2: Signaling Pathway of Eflornithine-Induced Cell Cycle Arrest.

Quantitative Data on Eflornithine Efficacy

The inhibitory effect of eflornithine has been quantified in various eukaryotic systems. The following tables summarize key kinetic parameters and cytotoxic concentrations.

Table 1: Kinetic Parameters for Ornithine Decarboxylase Inhibition

| Parameter | D-Eflornithine | L-Eflornithine | D/L-Eflornithine (racemic) | Reference |

| Dissociation Constant (KD) | 28.3 ± 3.4 µM | 1.3 ± 0.3 µM | 2.2 ± 0.4 µM | [10] |

| Inactivation Constant (kinact) | 0.25 ± 0.03 min-1 | 0.15 ± 0.03 min-1 | 0.15 ± 0.03 min-1 | [10] |

Table 2: IC50 Values of Eflornithine in Various Eukaryotic Cells

| Cell Type/Organism | Cell Line | IC50 Value | Assay Conditions | Reference |

| Protozoa | Plasmodium falciparum | 1.85 mM | - | [11] |

| Human Cancer | Colon Tumor | HCT116 | ~7.5 µM (for D-DFMO) | Inhibition of ODC activity |

| Lung Adenocarcinoma | A549 | > 3.9 µg/mL | - | |

| Neuroblastoma | - | 5 mM (to inhibit proliferation) | - | |

| Murine Cancer | Leukemia | L1210 | 740 µM (with CGP 48664A) | - |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular effects of eflornithine hydrochloride.

Ornithine Decarboxylase (ODC) Inhibition Assay (Radiometric Method)

This assay measures the activity of ODC by quantifying the release of 14CO2 from L-[1-14C]-ornithine.

Materials:

-

Purified ODC enzyme or cell/tissue lysate

-

L-[1-14C]-ornithine

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT, 0.1 mM EDTA, and 50 µM pyridoxal-5-phosphate)

-

Eflornithine hydrochloride solutions of varying concentrations

-

Scintillation vials

-

Filter paper discs saturated with a CO2 trapping agent (e.g., 2 M NaOH)

-

2 M HCl or 10% Trichloroacetic acid (TCA) to stop the reaction

-

Scintillation cocktail

Procedure:

-

Prepare reaction mixtures in scintillation vials containing assay buffer and the desired concentration of eflornithine or vehicle control.

-

Add the ODC enzyme source to each vial and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

Initiate the reaction by adding L-[1-14C]-ornithine.

-

Immediately seal the vials with caps (B75204) containing the CO2-trapping filter paper.

-

Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by injecting a strong acid (e.g., 2 M HCl or 10% TCA) through the cap into the reaction mixture.

-

Continue incubation for an additional hour to ensure complete trapping of the released 14CO2.

-

Remove the filter paper discs and place them in separate scintillation vials containing scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of ODC inhibition for each eflornithine concentration relative to the vehicle control.

Figure 3: Experimental Workflow for ODC Inhibition Assay.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

Materials:

-

Eukaryotic cell line of interest

-

Complete cell culture medium

-

Eflornithine hydrochloride solutions of varying concentrations

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of eflornithine or vehicle control.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Following incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

-

Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine the distribution of cells in different phases of the cell cycle.

Materials:

-

Eukaryotic cell line of interest

-

Complete cell culture medium

-

Eflornithine hydrochloride solutions of varying concentrations

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., ice-cold 70% ethanol)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

-

Flow cytometer

Procedure:

-

Culture cells with or without eflornithine for the desired duration.

-

Harvest the cells (including both adherent and floating cells) and wash with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer, exciting the PI at 488 nm and collecting the emission fluorescence.

-

Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

Eflornithine hydrochloride's primary molecular target in eukaryotic cells is ornithine decarboxylase, an enzyme it irreversibly inhibits. This targeted action disrupts the polyamine biosynthesis pathway, leading to the depletion of essential polyamines. The cellular consequences are most pronounced in rapidly dividing cells and manifest as an inhibition of proliferation and cell cycle arrest, typically in the G1 phase. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this important therapeutic agent. A thorough understanding of its mechanism of action is crucial for its current clinical applications and for the exploration of its potential in new therapeutic areas.

References

- 1. The mechanism of action of Eflornithine - The Science Snail [sciencesnail.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Topical eflornithine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biogenic Polyamines and Related Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Iwilfin (eflornithine) approved by the FDA as the first and only oral maintenance therapy for high-risk neuroblastoma in adult and pediatric patients: Narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Polyamine Biosynthesis Is a Broad-Spectrum Strategy against RNA Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Polyamines: their significance for maintaining health and contributing to diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DFMO/eflornithine inhibits migration and invasion downstream of MYCN and involves p27Kip1 activity in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of human ornithine decarboxylase activity by enantiomers of difluoromethylornithine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Combined action of inhibitors of polyamine biosynthetic pathway with a known antimalarial drug chloroquine on Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Eflornithine Hydrochloride: An In-depth Technical Guide

Introduction

Eflornithine (B1671129) hydrochloride, also known as α-difluoromethylornithine (DFMO), is a highly specific, enzyme-activated, irreversible inhibitor of ornithine decarboxylase (ODC).[1][2][3] Initially developed as an anti-cancer agent, its potent cytostatic properties have led to its successful application in treating West African sleeping sickness (Trypanosoma brucei gambiense), reducing unwanted facial hair (hirsutism) in women, and more recently, as a therapy to reduce the risk of relapse in patients with high-risk neuroblastoma.[1][2][4] This document provides a comprehensive overview of the pharmacological profile of eflornithine, detailing its mechanism of action, pharmacokinetics, pharmacodynamics, clinical efficacy, and associated experimental methodologies, intended for researchers, scientists, and drug development professionals.

Mechanism of Action: Irreversible ODC Inhibition

Eflornithine's primary mechanism of action is the irreversible inhibition of ornithine decarboxylase (ODC), the first and rate-limiting enzyme in the biosynthesis of polyamines.[3][5][6] Polyamines, such as putrescine, spermidine, and spermine, are essential polycationic molecules required for cell proliferation, differentiation, and macromolecular synthesis in all eukaryotic cells.[3][5]

Eflornithine acts as a "suicide inhibitor."[1][5] Being structurally analogous to ODC's natural substrate, ornithine, it enters the enzyme's active site.[5] The enzyme's catalytic machinery, which utilizes the cofactor pyridoxal (B1214274) 5'-phosphate (PLP), initiates the decarboxylation of eflornithine.[1][5] This process, however, leads to the formation of a highly reactive electrophilic intermediate.[5] This intermediate then covalently binds to a critical cysteine residue (Cys-360) in the active site, permanently inactivating the enzyme.[1][2] The depletion of polyamines disrupts critical cellular functions, leading to a cytostatic (growth-inhibiting) effect rather than a cytotoxic (cell-killing) one.[4][7] This is a key reason for its moderate efficacy as a standalone cancer chemotherapeutic agent but its success in conditions requiring the slowing of cell proliferation.[1]

Pharmacodynamics

The pharmacodynamic effects of eflornithine are a direct consequence of polyamine depletion.

-

In Trypanosoma brucei: Polyamines are crucial for the synthesis of trypanothione (B104310), a unique molecule that protects the parasite from oxidative stress.[5] By inhibiting ODC, eflornithine depletes polyamines, which in turn reduces trypanothione levels, rendering the parasite vulnerable and halting its proliferation.[5][7]

-

In Facial Hirsutism: Hair growth is a process requiring high rates of cell division in the hair follicle.[8] ODC is highly expressed in growing hair follicles.[5] Topical eflornithine inhibits this enzyme locally, slowing the rate of follicular cell proliferation and reducing the rate of hair growth.[8][9] It shortens the anagen (growth) phase of the hair cycle.[9]

-

In Neuroblastoma: Many neuroblastomas, particularly high-risk cases, are driven by the MYCN oncogene.[4][6] ODC is a transcriptional target of MYCN, and elevated polyamines are critical for the rapid proliferation of these tumor cells.[6] Eflornithine-mediated inhibition of polyamine synthesis can restore the balance of the LIN28/Let-7 metabolic pathway, decreasing the expression of oncogenic drivers like MYCN and LIN28B, and inducing a cytostatic effect.[4][6]

Studies have shown that the L-enantiomer of eflornithine has a significantly higher binding affinity for human ODC compared to the D-enantiomer, making it a more potent inhibitor.[2]

Table 1: In Vitro Inhibitory Activity of Eflornithine Enantiomers against Human ODC

| Parameter | L-Eflornithine | D-Eflornithine | D,L-Eflornithine (Racemic) |

|---|---|---|---|

| Inhibitor Dissociation Constant (K(D)) | 1.3 ± 0.3 µM | 28.3 ± 3.4 µM | 2.2 ± 0.4 µM |

Data sourced from BenchChem.[2]

Similarly, in vitro studies against T. b. gambiense demonstrate that L-eflornithine is the more potent enantiomer.[10]

Table 2: In Vitro Antitrypanosomal Activity of Eflornithine against T. b. gambiense (Combined Strains)

| Compound | Estimated 50% Inhibitory Concentration (IC50) [95% CI] |

|---|---|

| L-Eflornithine | 5.5 µM [4.5; 6.6] |

| Racemic Eflornithine | 9.1 µM [8.1; 10] |

| D-Eflornithine | 50 µM [42; 57] |

Data sourced from PLoS Neglected Tropical Diseases.[10]

Pharmacokinetics

The pharmacokinetic profile of eflornithine varies significantly with its route of administration.

-

Topical Administration (13.9% Cream): Percutaneous absorption is minimal.[11][12] Studies show that less than 1% of the applied dose is systemically absorbed.[12][13] Following twice-daily application, trough plasma concentrations reach a steady state of approximately 4.6-5.5 ng/mL after 4 days.[11][12] The absorbed drug is primarily excreted unchanged in the urine.[12] This low systemic exposure contributes to a favorable safety profile for the topical formulation.[11][12]

Table 3: Pharmacokinetic Parameters of Eflornithine HCl 13.9% Cream in Women

| Parameter | Value (after first application) | Value (after 7 days of twice-daily application) |

|---|---|---|

| Peak Plasma Concentration (Cmax) | 4.96 ng/mL | 10.44 ng/mL |

| Terminal Half-Life (t1/2) | ~11 hours | ~8 hours |

| Steady State Trough Concentration | N/A | 4.61–5.50 ng/mL |

Data sourced from PubMed and Ovid.[11][12]

-

Systemic Administration (Oral/Intravenous): The oral formulation is well-absorbed, with a bioavailability of approximately 50%.[14] A key characteristic for its use in late-stage sleeping sickness is its ability to cross the blood-brain barrier, reaching concentrations in the cerebrospinal fluid that are 6-51% of those in the blood.[14] Elimination is primarily renal, with about 80% of the drug excreted unchanged in the urine within 24 hours.[14]

Table 4: Pharmacokinetic Parameters of Systemic Eflornithine

| Parameter | Value |

|---|---|

| Oral Bioavailability | ~50% |

| Distribution | Crosses the blood-brain barrier |

| Elimination | ~80% excreted unchanged in urine |

| Half-Life (t1/2) | ~3.2 to 3.6 hours |

Data sourced from YouTube pharmacology lecture.[14]

Patients with moderate to severe renal impairment show increased exposure to eflornithine, necessitating dose adjustments for systemic therapy.[6]

Clinical Efficacy and Applications

Eflornithine is approved for three distinct clinical indications.

-

African Trypanosomiasis: Eflornithine is a critical treatment for the second, or meningoencephalitic, stage of sleeping sickness caused by T. b. gambiense.[1][5] While effective as a monotherapy, the regimen is demanding.[15] The development of Nifurtimox-Eflornithine Combination Therapy (NECT) has become the standard first-line treatment, as it is safer, more effective, and requires a less intensive eflornithine dosing schedule than monotherapy.[16][17]

Table 5: Clinical Efficacy in Second-Stage T. b. gambiense HAT (Phase III Trial)

| Treatment Regimen | Number of Patients (ITT) | Cure Rate at 18 Months |

|---|---|---|

| Eflornithine Monotherapy | 143 | 91.6% |

| Nifurtimox-Eflornithine Combination Therapy (NECT) | 143 | 96.5% |

Data from a non-inferiority trial published in The Lancet.[17]

-

Facial Hirsutism: A 13.9% topical cream (marketed as Vaniqa®) is approved to reduce unwanted facial hair in women.[8] Clinical trials have consistently shown its superiority over placebo, with visible improvements often seen within 4 to 8 weeks of starting treatment.[8][13] Hair growth typically returns to pre-treatment levels within 8 weeks of discontinuation.[1][13]

Table 6: Clinical Efficacy of Topical Eflornithine Cream for Facial Hirsutism (at 24 Weeks)

| Study Outcome | Eflornithine Cream | Placebo Cream |

|---|---|---|

| Patients with "at least some improvement" | 58% | 34% |

| Patients "successfully treated" (marked improvement) | 32% | 8% |

Data from a review in the American Journal of Clinical Dermatology.[13]

-

High-Risk Neuroblastoma: Eflornithine hydrochloride (as Iwilfin®) is approved to reduce the risk of relapse in adult and pediatric patients with high-risk neuroblastoma who have responded to prior multi-agent therapy.[4] Its cytostatic action by depleting polyamines is the basis for this indication.[4][6]

Safety and Adverse Effects

The safety profile of eflornithine is dependent on the formulation and route of administration.

Table 7: Common Adverse Effects of Eflornithine Hydrochloride

| Formulation | Common Adverse Effects |

|---|---|

| Injectable (Systemic) | Bone marrow suppression (anemia, leukopenia, thrombocytopenia), seizures, vomiting, diarrhea, reversible hearing loss (in 30-70% of long-term users).[1][14] |

| Topical (Cream) | Generally well-tolerated.[18] Most common effects are localized skin reactions such as acne, burning, stinging, tingling, rash, and redness.[1][19] |

Mechanisms of Resistance

In T. brucei, resistance to eflornithine has been identified and is a significant clinical concern.[20][21] Research has shown that resistance is not due to mutations in the target enzyme, ODC.[20][21] Instead, the primary mechanism is the loss of a specific amino acid transporter, TbAAT6.[20][21][22] This transporter is responsible for the uptake of eflornithine into the parasite.[20][22] Its deletion or downregulation leads to diminished intracellular accumulation of the drug, rendering it ineffective.[20][21] This resistance mechanism can be selected for relatively easily in laboratory settings.[23]

Experimental Protocols

7.1 Protocol: In Vitro Growth Inhibition Assay (AlamarBlue Method)

This assay is commonly used to determine the IC50 of eflornithine against trypanosomes.

Objective: To quantify the dose-dependent inhibition of parasite proliferation.

Methodology:

-

Preparation: Serial dilutions of eflornithine (e.g., racemic, L-, and D-enantiomers) are prepared in 96-well microtiter plates using an appropriate culture medium (e.g., HMI-9).[24][25]

-

Inoculation: T. b. gambiense parasites, maintained in the exponential growth phase, are counted and added to each well at a specified density (e.g., 100,000 parasites/well).[24][25]

-

Incubation: The plates are incubated under standard parasite culture conditions (e.g., 37°C, 5% CO2) for a defined period, typically 72 hours.[24][25]

-

Viability Assessment: A resazurin-based viability reagent (e.g., AlamarBlue) is added to each well. Viable, metabolically active cells reduce the blue resazurin (B115843) to the pink, highly fluorescent resorufin.

-

Measurement: After a further incubation period (e.g., 4-6 hours), the fluorescence is measured using a plate reader (Excitation ~530-560 nm, Emission ~590 nm).

-

Analysis: The relative fluorescence units (RFU) are plotted against the log of the drug concentration. A sigmoidal dose-response curve is fitted to the data to calculate the 50% inhibitory concentration (IC50).[24]

References

- 1. Eflornithine - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Ornithine Decarboxylase Inhibition: A Strategy to Combat Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Eflornithine | C6H12F2N2O2 | CID 3009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The mechanism of action of Eflornithine - The Science Snail [sciencesnail.com]

- 6. drugs.com [drugs.com]

- 7. What is the mechanism of Eflornithine Hydrochloride? [synapse.patsnap.com]

- 8. dermnetnz.org [dermnetnz.org]

- 9. Eflornithine - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 10. Enantiospecific antitrypanosomal in vitro activity of eflornithine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Percutaneous absorption and pharmacokinetics of eflornithine HCl 13.9% cream in women with unwanted facial hair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ovid.com [ovid.com]

- 13. Topical eflornithine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. [A trial treatment with eflornithine of trypanosomiasis caused by Trypanosoma brucei gambiense in the Peoples Republic of the Congo] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 720. Efficacy of Nifurtimox + Eflornithine in the Treatment of African Trypanosomiasis. Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Nifurtimox-eflornithine combination therapy for second-stage African Trypanosoma brucei gambiense trypanosomiasis: a multicentre, randomised, phase III, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Vaniqa for Hirsutism: What Research Says - Oana - Posts [oanahealth.com]

- 19. Eflornithine Hydrochloride-Loaded Electrospun Nanofibers as a Potential Face Mask for Hirsutism Application - PMC [pmc.ncbi.nlm.nih.gov]

- 20. research.monash.edu [research.monash.edu]

- 21. A molecular mechanism for eflornithine resistance in African trypanosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Drug resistance in human African trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Enantiospecific antitrypanosomal in vitro activity of eflornithine | PLOS Neglected Tropical Diseases [journals.plos.org]

- 25. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Eflornithine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eflornithine (B1671129) hydrochloride is an irreversible inhibitor of the enzyme ornithine decarboxylase (ODC), a key enzyme in the biosynthesis of polyamines.[1][2] This document provides a detailed protocol for the synthesis and purification of eflornithine hydrochloride, intended for laboratory and drug development applications. The synthesis is a multi-step process commencing with L-ornithine, involving protection of amino groups, α-difluoromethylation, and subsequent deprotection. Purification is achieved through a series of extraction, distillation, and recrystallization steps. This protocol also outlines the analytical methods for the validation of the final product.

Introduction